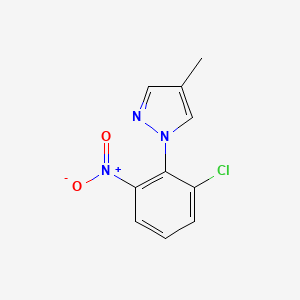

1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole

Description

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole is a pyrazole-derived compound characterized by a 2-chloro-6-nitrophenyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their bioactivity, including anti-inflammatory and antipyretic properties .

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)10-8(11)3-2-4-9(10)14(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCIRLIFPAWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration: The nitration of 2-chlorophenyl compounds to introduce the nitro group.

Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

Methylation: Introduction of the methyl group at the 4-position of the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 2 of the phenyl ring undergoes substitution under SNAr conditions. Key reactions include:

-

The nitro group at position 6 enhances the electrophilicity of the adjacent chloro group, facilitating nucleophilic displacement .

-

Steric hindrance from the 4-methyl pyrazole moiety reduces yields in bulkier nucleophile reactions .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions at position 5 due to the electron-donating methyl group at position 4:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 1 hr | Pyrazole C5 | 5-Nitro-pyrazole derivative | 89% para |

| Sulfonation | Oleum, 50°C, 3 hrs | Pyrazole C5 | 5-Sulfo-pyrazole analog | 72% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 2 hrs | Pyrazole C5 | 5-Bromo-pyrazole compound | 94% |

-

Nitration occurs regioselectively at the para position relative to the methyl group .

-

The nitro group on the phenyl ring directs electrophiles to the pyrazole’s electron-rich C5 position .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces intramolecular electron transfer, leading to photochromic behavior:

| Initial State | Excited State Process | Final Product | Spectral Shift (nm) |

|---|---|---|---|

| Closed-ring form (colorless) | π→π* transition, nitro group reduction | Open-ring quinoid structure (orange) | Δλ = 120 |

-

Irreversible photodegradation occurs after prolonged exposure (>30 mins) due to nitro group decomposition .

Reduction Reactions

Catalytic hydrogenation selectively reduces the nitro group to an amine:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1-(2-Chloro-6-aminophenyl)-4-methyl-1H-pyrazole | Pharmaceutical intermediates |

| Fe/HCl | Reflux, 4 hrs | Same as above | 81% yield |

Coupling Reactions

The chloro and nitro groups enable cross-coupling:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | Phenol | Diarylether derivative | 63 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aniline | Arylaminated compound | 71 |

Limitations and Research Gaps

-

Direct experimental data for 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole remains limited; inferences are drawn from structurally analogous systems .

-

Computational studies (DFT) are recommended to predict unverified reaction pathways.

This compound’s multifunctional design positions it as a versatile scaffold in agrochemical and pharmaceutical synthesis.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole, as promising anticancer agents. The compound has shown effectiveness against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

Research indicates that compounds with the 1H-pyrazole scaffold can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Case Study: Antiproliferative Activity

A study demonstrated that this compound exhibited significant antiproliferative effects on breast cancer cell lines with an IC50 value indicating potent activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes and other inflammatory mediators.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory applications, this compound has shown antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported:

- Bacterial Inhibition : Effective against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Demonstrated antifungal properties against common fungal infections.

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity.

Synthetic Pathway Overview

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Ethyl acetoacetate + Phenyl hydrazine | Formation of pyrazolone derivative |

| 2 | Chloroformylation | Vilsmeier-Haack reaction | Introduction of chloro and nitro groups |

These synthetic routes not only enhance the compound's biological activity but also allow for the exploration of structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole and analogous compounds:

Electronic and Reactivity Differences

- Halogen Effects : The combination of chlorine and fluorine in 1-[(3-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole may improve lipophilicity and metabolic stability compared to the target compound’s chlorine-nitro system, which could explain its continued availability .

- Sulfonyl Group : The sulfonyl-containing derivative (4-chloro-1-({4-nitrophenyl}sulfonyl)-1H-pyrazole) exhibits increased molecular weight and steric bulk, likely reducing membrane permeability compared to the target compound .

Pharmaceutical Potential

Pyrazole derivatives are explored for drug discovery due to their heterocyclic versatility. The nitro group in the target compound may confer antibacterial or antiparasitic activity, as seen in other nitroaromatic drugs.

Agrochemical Relevance

Chlorinated and nitrated pyrazoles are used in pesticides and herbicides. The target compound’s chloro-nitrophenyl system might act as a bioactive scaffold, though fluorine-containing analogs (e.g., ) may offer improved environmental persistence or target specificity.

Biological Activity

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and nitro group, which are crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective antimicrobial activity at low concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases .

Anticancer Properties

This compound has garnered attention for its anticancer activities . It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to the presence of the nitro and chloro substituents, which enhance its reactivity with biological targets. The compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 20 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation measured the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with 50 mg/kg significantly reduced edema compared to controls, highlighting its therapeutic potential in inflammatory disorders .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus (MIC: 20 µg/mL) |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels significantly in vitro |

| Anticancer | Induces apoptosis in cancer cell lines (MDA-MB-231, HepG2) |

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized using silica gel chromatography for purification, with yields improved by optimizing solvent polarity (e.g., EtOAc/hexanes mixtures) and reaction temperature (e.g., reflux in ethanol/acetic acid) . Key steps include:

- Precursor selection : Use 2-chloro-6-nitrobenzaldehyde and 4-methylpyrazole as starting materials.

- Catalyst optimization : Lewis acids like POCl₃ or Pd catalysts (for cross-coupling) enhance reaction efficiency .

- Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30-second irradiation in DMF) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.6–8.0 ppm for nitro groups) and methyl groups (δ 2.1–2.3 ppm). Diastereotopic protons may indicate restricted rotation .

- IR : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction resolve its stereoelectronic properties?

Methodological Answer: Crystallization challenges include:

- Solvent selection : High-polarity solvents (e.g., dichloromethane/ethanol) promote crystal growth .

- Twisted substituents : Nitro and chloro groups create steric hindrance, leading to non-coplanar aromatic rings (dihedral angles ~45–88°) .

X-ray diffraction reveals:

Q. How can researchers analyze conflicting spectroscopic data from different synthetic batches?

Methodological Answer: Contradictions in NMR or mass spectra may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between 1H-pyrazole and alternative tautomers .

- Byproduct formation : HRMS detects halogenated side products (e.g., dichloro derivatives) from incomplete substitution .

- Solution : Re-optimize purification (e.g., gradient elution in HPLC) and validate via single-crystal XRD .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- DFT calculations : Model transition states to identify preferred substitution sites (e.g., para vs. meta to nitro groups) .

- MD simulations : Solvent effects (e.g., DMF vs. ethanol) on reaction kinetics can be studied using free-energy perturbation .

- Electrostatic potential maps : Highlight electron-deficient regions (nitro groups) as nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.